
2-Fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of fluoroethyl and fluoroethoxy groups attached to a benzoate core, along with an iodine atom at the 5-position of the benzene ring. These structural features contribute to its reactivity and potential utility in diverse research areas.
Méthodes De Préparation
The synthesis of 2-Fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroethanol, 2-fluoroethyl iodide, and 5-iodobenzoic acid.
Formation of 2-(2-fluoroethoxy)ethyl iodide: This intermediate is prepared by reacting 2-fluoroethanol with 2-fluoroethyl iodide under suitable conditions.
Esterification: The final step involves the esterification of 5-iodobenzoic acid with 2-(2-fluoroethoxy)ethyl iodide in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
2-Fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to yield alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
2-Fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as a radiolabeling agent in positron emission tomography (PET) imaging due to the presence of fluorine atoms.
Medicine: Research is ongoing to explore its potential as a precursor for the development of pharmaceuticals, particularly in the field of cancer diagnostics and treatment.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate is primarily related to its ability to undergo specific chemical reactions. The presence of fluoroethyl and fluoroethoxy groups enhances its reactivity, allowing it to interact with various molecular targets. In biological systems, the compound may act as a radiolabeling agent, enabling the visualization of specific tissues or organs in PET imaging. The iodine atom at the 5-position can also facilitate targeted interactions with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
2-Fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate can be compared with other similar compounds, such as:
2-Fluoroethyl tosylate: This compound is also used in radiolabeling and PET imaging but lacks the iodine atom, which may limit its reactivity in certain applications.
2-Fluoroethyl 4-methylbenzenesulfonate: Similar to this compound, this compound contains a fluoroethyl group but has a different functional group, affecting its reactivity and applications.
1-Fluoro-2-(2-fluoroethoxy)ethane:
The uniqueness of this compound lies in its combination of fluoroethyl, fluoroethoxy, and iodine substituents, which contribute to its distinct reactivity and versatility in various scientific applications.
Propriétés
Numéro CAS |
824430-95-7 |
|---|---|
Formule moléculaire |
C11H11F2IO3 |
Poids moléculaire |
356.10 g/mol |
Nom IUPAC |
2-fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate |
InChI |
InChI=1S/C11H11F2IO3/c12-3-5-16-10-2-1-8(14)7-9(10)11(15)17-6-4-13/h1-2,7H,3-6H2 |
Clé InChI |
CGVFVHVMSNPRST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)C(=O)OCCF)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
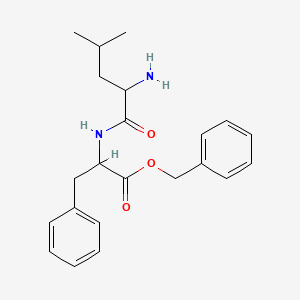
![1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-](/img/structure/B14209084.png)
![4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14209088.png)
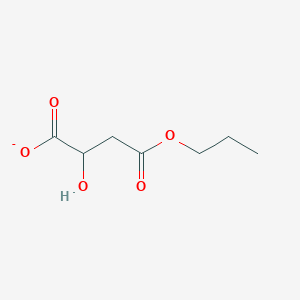
![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)
![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)
![6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B14209113.png)
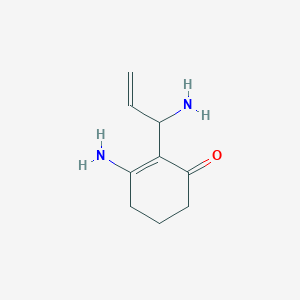
![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
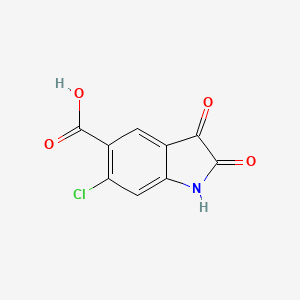
![1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14209127.png)
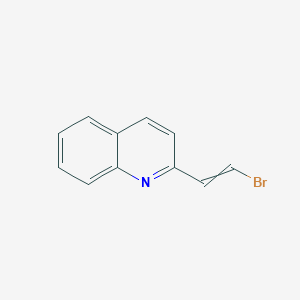
![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
